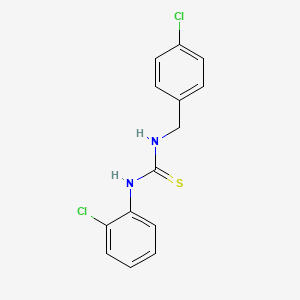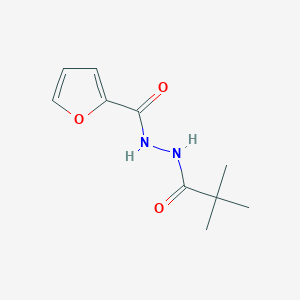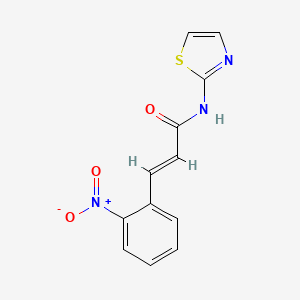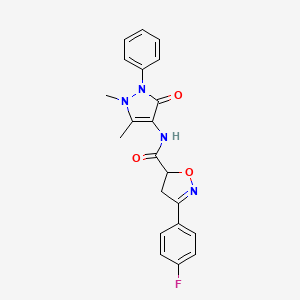
N-(4-ethylphenyl)-5-(3-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as ENF, is a synthetic compound that belongs to the class of furan derivatives. ENF has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
ENF exerts its pharmacological effects by interacting with various molecular targets in the body. It has been found to modulate the activity of ion channels, receptors, and enzymes. ENF has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. It has also been found to activate the GABAergic system, which plays a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
ENF has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. ENF has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, ENF has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. ENF has also been found to exhibit high stability and low toxicity. However, ENF has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are still being studied. ENF is also relatively expensive compared to other compounds used in scientific research.
Direcciones Futuras
ENF has several potential future directions for scientific research. It can be studied for its potential use in the treatment of various neurodegenerative diseases. ENF can also be studied for its potential use as an anti-inflammatory and analgesic agent. Further studies can be conducted to investigate the molecular targets of ENF and its mechanism of action. In addition, ENF can be modified to improve its pharmacological properties and reduce its cost.
Conclusion:
ENF is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ENF has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENF has several advantages for lab experiments, but its pharmacological effects are still being studied. ENF has several potential future directions for scientific research, and further studies are needed to investigate its molecular targets and mechanism of action.
Métodos De Síntesis
ENF can be synthesized using a multi-step reaction process. The first step involves the preparation of 4-ethylphenylamine, which is then reacted with furfuryl chloride to obtain N-(4-ethylphenyl)-2-furylamine. The second step involves the nitration of 3-nitrophenol to obtain 3-nitrophenylacetic acid, which is then esterified with N-(4-ethylphenyl)-2-furylamine to obtain ENF.
Aplicaciones Científicas De Investigación
ENF has been widely used in scientific research due to its potential applications in various fields. ENF has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENF has been found to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-13-6-8-15(9-7-13)20-19(22)18-11-10-17(25-18)14-4-3-5-16(12-14)21(23)24/h3-12H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRYQSDWLDZEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)
![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)

![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)



![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)